Chiral Differentiation: Defined (S)-Stereochemistry versus (R)-Enantiomer (CAS 1344915-47-4) as a Procurement-Relevant Distinction
The (S)-configured compound differs from its (R)-enantiomer (CAS 1344915-47-4) solely by the three-dimensional spatial arrangement of the aminoethyl group at the chiral center . While no direct comparative activity data are publicly available for these two specific enantiomers, well-established principles of chiral recognition in biological systems predict that the two enantiomers will exhibit different binding affinities and biological activities when interacting with chiral biological targets (e.g., enzymes, receptors) [1]. The procurement of the defined (S)-enantiomer ensures experimental reproducibility and eliminates the confounding variable of racemic mixtures in SAR studies.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (S)-configuration at the 1-aminoethyl chiral center |
| Comparator Or Baseline | (R)-configuration (CAS 1344915-47-4) |
| Quantified Difference | Qualitative difference in spatial orientation; difference in biological activity expected for chiral targets |
| Conditions | Chiral biological binding sites (class-level principle) |
Why This Matters
In SAR and lead optimization, the defined stereochemistry of a building block is critical for obtaining interpretable and reproducible results; substitution with the (R)-enantiomer or a racemic mixture can lead to different activity profiles, confounding project outcomes.
- [1] Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770. View Source
